molecular formula C13H8IN3O2 B6350849 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1426142-92-8

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B6350849
CAS No.: 1426142-92-8
M. Wt: 365.13 g/mol
InChI Key: JSNVBVSNIWHXTD-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine is a complex organic compound that features a benzodioxole ring fused to an imidazo[1,2-a]pyrimidine core with an iodine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the benzodioxole moiety and subsequent iodination. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the benzodioxole group. The iodination step can be achieved using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The iodine substituent can be reduced to a hydrogen atom or replaced with other functional groups.

    Substitution: The iodine atom can be substituted with nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction and substitution can produce various functionalized imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.

    1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety.

    3,4-(Methylenedioxy)phenylacetic acid: Another compound with a benzodioxole ring

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine is unique due to its combination of the benzodioxole and imidazo[1,2-a]pyrimidine structures, along with the iodine substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVBVSNIWHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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